molecular formula C11H16OS B8410326 2-(Neopentylthio)phenol

2-(Neopentylthio)phenol

Cat. No.: B8410326
M. Wt: 196.31 g/mol
InChI Key: HMKIYWSOUGWGLC-UHFFFAOYSA-N
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Description

2-(Neopentylthio)phenol is a phenol derivative with a neopentylthio (-S-CH₂C(CH₃)₃) substituent at the ortho position. This compound combines the aromatic hydroxyl group of phenol with a bulky, branched thioether moiety. The neopentyl group introduces significant steric hindrance, while the sulfur atom in the thioether linkage contributes to unique electronic and reactivity profiles.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(2,2-dimethylpropylsulfanyl)phenol

InChI

InChI=1S/C11H16OS/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7,12H,8H2,1-3H3

InChI Key

HMKIYWSOUGWGLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

(2-Fluorophenyl)methanethiol (C₇H₇FS): Features a fluorophenyl-thioether group. The electron-withdrawing fluorine atom increases acidity compared to unsubstituted thiophenols. Its applications include catalysis and organic synthesis .

Ethanethiol, 2-(phenylthio) (C₈H₁₀S₂): A thioether with a phenyl group. The sulfur atom enhances nucleophilicity, making it reactive in oxidation reactions (e.g., forming sulfoxides) .

2-(Trifluoromethyl)phenol (C₇H₅F₃O): Contains a strong electron-withdrawing trifluoromethyl group, significantly lowering the pKa of the phenolic OH (≈6.5) compared to phenol (≈9.9). Used in agrochemicals and pharmaceuticals .

(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol: A Schiff base with intramolecular hydrogen bonding, enabling coordination to transition metals (e.g., Cu²⁺, V⁴⁺). Applications include supramolecular chemistry .

Table 1: Structural and Functional Group Comparison
Compound Substituent Key Functional Groups Electronic Effects
2-(Neopentylthio)phenol Neopentylthio (-S-CH₂C(CH₃)₃) Phenol, Thioether Steric hindrance, moderate electron donation (S)
(2-Fluorophenyl)methanethiol Fluorophenyl-thioether Thioether, Fluorophenyl Electron-withdrawing (F)
2-(Trifluoromethyl)phenol Trifluoromethyl (-CF₃) Phenol, CF₃ Strong electron-withdrawing
Ethanethiol, 2-(phenylthio) Phenylthioether Thioether Electron-rich (S)

Physical Properties

  • Solubility: The neopentyl group in this compound likely reduces water solubility due to hydrophobicity, similar to (2-Fluorophenyl)methanethiol, which is sparingly soluble in polar solvents .
  • Boiling Point: Bulky substituents (e.g., neopentyl) lower volatility. For comparison, 2-(Trifluoromethyl)phenol has a boiling point of ~420–421 K, while simpler thioethers like Ethanethiol, 2-(phenylthio) exhibit lower boiling points due to weaker intermolecular forces .

Chemical Reactivity

  • Acidity: The phenolic OH acidity is influenced by substituents. While 2-(Trifluoromethyl)phenol has a pKa ≈6.5, the neopentylthio group in this compound may slightly increase acidity compared to phenol (pKa ≈9.9) due to the sulfur’s electron-donating resonance effect .
  • Oxidation: Thioethers like Ethanethiol, 2-(phenylthio) oxidize to sulfoxides or sulfones. This compound may undergo similar reactions, but steric hindrance could slow kinetics .
  • Coordination Chemistry: Unlike Schiff base derivatives (e.g., (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol), this compound lacks nitrogen donors but could weakly coordinate via sulfur or the phenolic oxygen .

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